Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne is a specialized compound used primarily in the field of drug research and development. It belongs to the sulfone family of organic compounds and features a unique structure comprising two sulfone groups linked by a polyethylene glycol spacer, along with a dibenzocyclooctyne functional group. This configuration facilitates selective attachment of drugs to target molecules, making it an invaluable tool for researchers in drug discovery and development .
This compound is classified as a bis-alkylating labeling reagent. It enables site-specific incorporation of the dibenzocyclooctyne moiety onto biomolecules, particularly antibodies, to create well-defined conjugates. The process involves disulfide reduction followed by bis-alkylation, allowing for effective conjugation without irreversible denaturation of the protein . The molecular weight of Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne is approximately 1226.5 g/mol, with a purity level typically greater than 96% .
The synthesis of Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne can be achieved through several methodologies, often involving the following steps:
The technical details often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity levels .
The molecular structure of Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne can be represented as follows:
The presence of these functional groups allows for versatile applications in bioconjugation and drug delivery systems .
Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne participates in several key chemical reactions:
The technical details surrounding these reactions emphasize the importance of reaction conditions such as pH, temperature, and concentration to optimize yields and minimize side reactions .
The mechanism of action for Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne involves several critical steps:
This process enables precise control over the modification of biomolecules, enhancing their therapeutic potential .
Bis-Sulfone-Polyethylene Glycol-Nine-Dibenzocyclooctyne has numerous applications in scientific research:
Traditional protein conjugation methods (e.g., random lysine acylation or cysteine-maleimide linkages) often yield heterogeneous products with compromised bioactivity. These limitations spurred innovations in site-specific bioconjugation. A key advancement is the development of bis-alkylating reagents, which enable precise crosslinking of native amino acid residues without denaturing proteins. Among these, bis-sulfone chemistry represents a significant evolution due to its dual selectivity for cysteine thiols or histidine tags, ensuring controlled payload attachment while maintaining structural integrity [2].
The emergence of bioorthogonal click chemistry further revolutionized site-specific modification. Reagents like DBCO (dibenzocyclooctyne) react selectively with azides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction proceeds rapidly under physiological conditions without cytotoxic catalysts, making it ideal for sensitive biological applications [4] [7]. Bis-Sulfone-PEG9-DBCO integrates these advances: its bis-sulfone group enables disulfide rebridging, while the DBCO terminus allows modular "click" conjugation to azide-functionalized payloads.
Table 1: Key Innovations in Site-Specific Bioconjugation
Strategy | Mechanism | Advantages | Limitations |
---|---|---|---|
Maleimide chemistry | Thiol-Michael addition | Rapid kinetics | Heterogeneity; retro-Michael reactions |
Genetic encoding | Non-natural amino acid insertion | Precise residue targeting | Complex genetic engineering needed |
Bis-sulfone rebridging | Disulfide crosslinking | Homogeneous DAR; structural preservation | Requires disulfide reduction |
DBCO-Azide SPAAC | Copper-free cycloaddition | Orthogonal reactivity; biocompatibility | Potential steric hindrance |
Bis-sulfone reagents enable site-specific antibody-drug conjugate (ADC) synthesis through a two-step process:
This technology addresses critical ADC challenges:
A clinical example is OBI-999, an ADC using a bis-sulfone-functionalized linker to conjugate monomethyl auristatin E (MMAE) to the anti-glycan antibody OBI-888. The PEG24 spacer in its linker enhances solubility, demonstrating how PEG integration counteracts hydrophobicity-induced aggregation [2].
Table 2: Bis-Sulfone vs. Conventional Linker Performance in ADCs
Parameter | Bis-Sulfone Linkers | Maleimide Linkers |
---|---|---|
Conjugation site | Defined disulfide bonds | Surface-cysteine residues |
Typical DAR range | 4 (±0.2) | 2–8 (broad distribution) |
Structural impact | Maintains antibody integrity | May cause partial unfolding |
Solubility support | High (PEG-enhanced) | Variable (depends on payload) |
Clinical example | OBI-999 (Phase I/II) | Brentuximab vedotin (FDA-approved) |
Bis-Sulfone-PEG9-DBCO (C~64~H~79~N~3~O~17~S~2~, CID 155288698) combines three functional modules [1] [5]:
This trifunctional design allows sequential conjugation: First, site-specific antibody linkage via bis-sulfone rebridging; second, controlled payload attachment via DBCO-azide cycloaddition. The PEG spacer is critical for maintaining conjugate stability, as demonstrated by OBI-999’s use of PEG24 to ensure optimal pharmacokinetics [2] [6].
Table 3: Key Components of Bis-Sulfone-PEG9-DBCO
Component | Chemical Role | Biological Impact |
---|---|---|
Bis-sulfone | Dual alkylating agent | Forms stable ThioBridges; site-specificity |
PEG9 spacer | Hydrophilic polymer chain | Improves solubility; reduces immunogenicity |
DBCO | Cyclooctyne click handle | Enables bioorthogonal payload conjugation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3